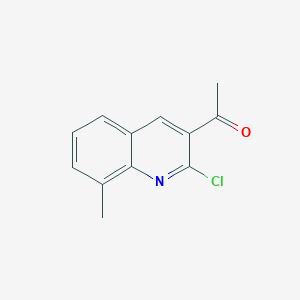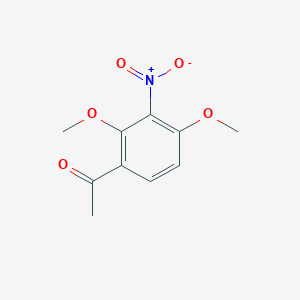![molecular formula C12H17NO3 B11882652 8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)
8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8A-hidroxi-6-metil-4,4a,5,6,7,8,8a,9-octahidronafto[2,3-c]isoxazol-3(3aH)-ona es un compuesto heterocíclico orgánico. Se caracteriza por su compleja estructura, que incluye un grupo hidroxilo, un grupo metilo y un anillo isoxazol fusionado con una unidad naftaleno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8A-hidroxi-6-metil-4,4a,5,6,7,8,8a,9-octahidronafto[2,3-c]isoxazol-3(3aH)-ona normalmente implica varios pasos, comenzando con moléculas orgánicas más simples. Un enfoque común es la ciclización de un precursor adecuado en condiciones ácidas o básicas, seguido de modificaciones del grupo funcional para introducir los grupos hidroxilo y metilo. Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura, el pH y la elección del solvente para garantizar un alto rendimiento y pureza del producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar el uso de reactores a gran escala y sistemas de flujo continuo para optimizar la eficiencia de la reacción. El proceso puede incluir pasos como destilación, cristalización y cromatografía para purificar el compuesto. La elección de catalizadores y reactivos es crucial para minimizar los subproductos y mejorar el rendimiento general.
Análisis De Reacciones Químicas
Tipos de Reacciones
8A-hidroxi-6-metil-4,4a,5,6,7,8,8a,9-octahidronafto[2,3-c]isoxazol-3(3aH)-ona puede sufrir varias reacciones químicas, incluidas:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El compuesto se puede reducir para eliminar el grupo hidroxilo o para reducir el anillo isoxazol, usando agentes reductores como hidruro de aluminio y litio.
Sustitución: El grupo metilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base fuerte como hidruro de sodio.
Principales Productos Formados
Oxidación: Formación de una cetona o aldehído.
Reducción: Formación de un derivado isoxazol deshidroxilado o reducido.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
8A-hidroxi-6-metil-4,4a,5,6,7,8,8a,9-octahidronafto[2,3-c]isoxazol-3(3aH)-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades, como el cáncer y los trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 8A-hidroxi-6-metil-4,4a,5,6,7,8,8a,9-octahidronafto[2,3-c]isoxazol-3(3aH)-ona implica su interacción con dianas moleculares y vías específicas. El grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el anillo isoxazol puede interactuar con enzimas y receptores. Estas interacciones pueden modular la actividad de varias vías de señalización, lo que lleva a los efectos biológicos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
3beta-hidroxiatractylon: Un compuesto heterocíclico orgánico con características estructurales similares, que incluyen un grupo hidroxilo y una unidad naftaleno.
(4aS,8aR)-3,8a-Dimetil-5-metilen-4,4a,5,6,7,8,8a,9-octahidronafto[2,3-b]furano: Otro compuesto con una estructura central similar pero con diferentes grupos funcionales.
Singularidad
8A-hidroxi-6-metil-4,4a,5,6,7,8,8a,9-octahidronafto[2,3-c]isoxazol-3(3aH)-ona es único debido a su combinación específica de grupos funcionales y estructura de anillo, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
8a-hydroxy-6-methyl-3a,4,4a,5,6,7,8,9-octahydrobenzo[f][2,1]benzoxazol-3-one |
InChI |
InChI=1S/C12H17NO3/c1-7-2-3-12(15)6-10-9(5-8(12)4-7)11(14)16-13-10/h7-9,15H,2-6H2,1H3 |
Clave InChI |
LZKCHVKGAQOWQL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(CC3=NOC(=O)C3CC2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B11882598.png)

![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)
![1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)



![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)

![1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)

![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)
